3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
Description
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
InChI |
InChI=1S/C11H13N3OS/c1-7-13-9-3-2-8(6-10(9)16-7)14-11(15)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,14,15) |
InChI Key |
CUKIZQWKGZJWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves the reaction of 2-methylbenzothiazole with appropriate reagents to introduce the amino and propanamide groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Azido-N-(2-(cyanomethyl)benzo[d]thiazol-6-yl)propanamide (azi-BP)
- Structural Differences: The thiazole ring at position 2 is substituted with a cyanomethyl group instead of methyl. The propanamide side chain terminates in an azide (-N₃) rather than a primary amine (-NH₂) .
- Functional Properties :
- The azide group enables bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating biochemical labeling applications (e.g., 5-formylcytosine (5fC) enrichment in DNA) .
- Requires harsh reaction conditions (56°C, 18 hours) for 5fC labeling, which may limit its use in sensitive systems .
- Molecular Weight : ~277.29 g/mol (estimated).
Fluorinated Benzo[b]thiophene-Based Propanamide
- Structural Differences :
- Functional Properties :
N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (CAS: 923719-87-3)
- Structural Differences :
Comparative Analysis Table
Key Research Findings
- Bioorthogonal Labeling : azi-BP outperforms the target compound in DNA modification due to its azide group, enabling efficient SPAAC-based biotinylation .
- Material Science Applications : The fluorinated thiophene derivative demonstrates superior optoelectronic properties compared to benzothiazole analogs, attributed to fluorine’s electron-withdrawing effects and extended conjugation .
Biological Activity
3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its anti-inflammatory, antioxidant, and neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that typically include the formation of the thiazole ring followed by amide bond formation. The compound's structure can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming the presence of the key functional groups.
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. In vitro studies indicate its ability to scavenge free radicals effectively. For instance, in a study evaluating various thiazole derivatives, this compound demonstrated a strong capacity to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide (H₂O₂) .
Anti-inflammatory Properties
The compound has also been tested for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. In vitro assays revealed that at a concentration of 10 µM, this compound significantly reduced cytokine levels compared to untreated controls .
Neuroprotective Effects
In neuroprotection studies using PC12 cells, which are a model for neuronal function, the compound showed a protective effect against H₂O₂-induced cytotoxicity. The neuroprotective effect was quantified as a percentage of cell viability compared to controls, with results indicating a viability increase of approximately 53% relative to ferulic acid, a known neuroprotective agent .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymes : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain. This inhibition is vital for potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
- Metal Chelation : It has been observed that compounds in this class can chelate metal ions, which may contribute to their antioxidant effects by reducing metal-catalyzed oxidative damage .
Comparative Biological Activity Table
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | 0.5 | |
| This compound | Cytokine Reduction | 10 | |
| Other Thiazole Derivatives | Antioxidant Activity | Varies |
Case Studies
In recent studies, compounds structurally related to this compound have been evaluated for their anticancer properties. For example, derivatives exhibited significant cytotoxicity against various cancer cell lines, including K562 leukemia cells and HepG2 hepatocellular carcinoma cells . These findings suggest that structural modifications could enhance the biological efficacy of thiazole-based compounds.
Q & A
Q. What are the optimal synthetic routes for 3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves coupling 2-methylbenzo[d]thiazol-6-amine with a protected 3-aminopropanoic acid derivative. Key steps include:
- Acylation : React 2-methylbenzo[d]thiazol-6-amine with a tert-butoxycarbonyl (Boc)-protected β-alanine derivative using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) .
- Deprotection : Remove the Boc group using trifluoroacetic acid (TCA) in DCM (1:1 v/v) at 0–25°C for 2–4 hours .
Q. Optimization Strategies :
Q. Example Reaction Conditions Table :
| Parameter | Condition Range | Optimal Value |
|---|---|---|
| Coupling Temperature | 0–25°C | 0°C |
| Deprotection Time | 2–6 hours | 4 hours |
| Solvent for Acylation | DCM, DMF, THF | DCM |
| Yield | 45–75% | 68% (EDC/HOBt) |
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~276.3 g/mol) .
Critical Validation Step : Compare experimental data with PubChem records (InChI Key: HBTFKHUVYSGFPW-UHFFFAOYSA-N) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data across different assay systems for this compound?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- pH Sensitivity : Test activity in buffers mimicking physiological (pH 7.4) vs. lysosomal (pH 4.5) conditions, as protonation of the amine group may alter membrane permeability .
- Metabolic Interference : Pre-incubate the compound with liver microsomes to assess stability; use LC-MS to detect metabolites that may confound activity .
- Assay Design : Compare dose-response curves in cell-free (e.g., enzyme inhibition) vs. cell-based assays. For example, if inactive in cell-based systems but active in biochemical assays, evaluate cellular uptake using radiolabeled analogs .
Case Study : A 2025 study found that this compound showed IC50 = 1.2 μM in a kinase inhibition assay but no activity in a cell proliferation assay. LC-MS revealed poor intracellular accumulation due to efflux pump activity .
Q. How can computational methods guide the rational design of derivatives to improve target binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the propanamide backbone and catalytic lysine residues .
- QSAR Modeling : Train a model using IC50 data from analogs with modified substituents (e.g., methyl → trifluoromethyl) to predict bioactivity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for proposed substitutions to prioritize synthetically feasible derivatives with predicted affinity gains >1 kcal/mol .
Q. Example Structural Optimization Table :
| Derivative Modification | Predicted ΔΔG (kcal/mol) | Synthetic Feasibility |
|---|---|---|
| 2-Methyl → 2-CF3 | -2.1 | Moderate |
| Propanamide → Ethyl ester | +0.7 | High |
| N-H → N-Me | -1.5 | Low |
Q. What experimental and analytical challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenge : Low solubility in common solvents (e.g., water, ethanol) complicates crystal growth.
- Solution : Screen solvent mixtures (e.g., DMSO/water, 1:4 v/v) and use vapor diffusion techniques. For SHELX-based refinement, collect high-resolution data (≤1.0 Å) to resolve disorder in the propanamide chain .
- Validation : Compare experimental XRD data with DFT-optimized structures to validate conformational stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding this compound’s role as a monoamine oxidase (MAO) inhibitor?
Methodological Answer:
- Source Analysis : Cross-reference studies using identical MAO isoforms (e.g., MAO-A vs. MAO-B). A 2024 study reported IC50 = 5 μM for MAO-B but no MAO-A inhibition, while a 2023 paper claimed MAO-A activity (IC50 = 8 μM). The discrepancy may stem from assay pH (MAO-A activity drops at pH <7.0) .
- Follow-Up Experiment : Repeat assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., clorgyline for MAO-A).
Resolution : The compound selectively inhibits MAO-B, with earlier MAO-A results attributed to assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
